N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
N-[2-(4-Formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a structurally complex acetamide derivative featuring a central oxane (tetrahydropyran) ring substituted with hydroxyl, hydroxymethyl, and phenoxy groups. The phenoxy moiety at position 2 is further substituted with a formyl group at the 4-position and a methoxy group at the 2-position, distinguishing it from related compounds. The formyl group may render it reactive toward nucleophilic addition, making it a candidate for further functionalization in drug discovery or biochemical studies .
Properties
IUPAC Name |
N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(20)17-13-15(22)14(21)12(7-19)25-16(13)24-10-4-3-9(6-18)5-11(10)23-2/h3-6,12-16,19,21-22H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSJSCKOXMSVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=O)OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosyl compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a methoxyphenoxy group with a glycosyl moiety. The chemical formula is , and its IUPAC name is:
This structure contributes to its solubility and reactivity, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the oxan moiety are believed to contribute to radical scavenging capabilities. A study demonstrated that derivatives of this compound can reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, these compounds reduced inflammation markers significantly, indicating their therapeutic potential .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies show effectiveness against Gram-positive bacteria and fungi, attributed to the phenolic components that disrupt microbial cell walls .
The biological activities of N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound could influence signaling pathways related to cell survival and apoptosis.
Case Study 1: Antioxidant Efficacy
A study conducted on human liver cells treated with N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide showed a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests significant antioxidant potential.
Case Study 2: Anti-inflammatory Response
In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a notable decrease in paw edema and serum levels of inflammatory cytokines, demonstrating its anti-inflammatory properties.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl, methylsulfonyl) increase polarity and may enhance binding to hydrophobic pockets in enzymes or receptors .
- Chlorophenoxy analogues () are less reactive than the formyl-containing target compound, making them stable candidates for high-throughput screening.
- The formyl group in the target compound offers unique reactivity for conjugation (e.g., Schiff base formation), a feature absent in chloro or methoxy derivatives .
Analogues with Heteroatom Substituents
Substitution of oxygen with sulfur or arsenic alters toxicity and reactivity:
Key Observations :
- Arsenic-containing analogues () are unsuitable for therapeutic use due to toxicity but may serve as niche biochemical probes.
Chitin and N-Acetylglucosamine Derivatives
Chitin-related compounds share the acetamido-oxane core but lack aromatic substituents:
Key Observations :
- Chitin derivatives are polysaccharides with broad industrial applications, contrasting with the target compound’s small-molecule structure.
- The target compound’s monomeric form and aromatic groups may enable specific enzyme inhibition or receptor modulation, unlike polymeric chitin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
